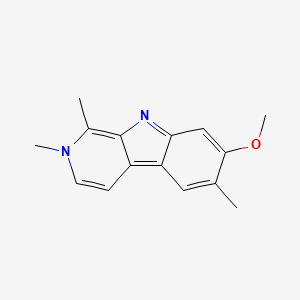
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline typically involves the electrocyclic cyclization of 3-nitrovinylindoles. This process can be initiated using microwave irradiation of butanolic solutions of 3-nitrovinylindoles or through the Boc protection of indolic nitrogen, which is removed during the reaction . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be particularly advantageous due to its efficiency and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,6-trimethyl-2H-beta-carboline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors, providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
- 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 7-Methoxy-6-(1,2,3-trihydroxy-3-methylbutyl)-2H-chromen-2-one
Comparison: While these compounds share some structural similarities, 7-Methoxy-1,2,6-trimethyl-2H-beta-carboline is unique due to its beta-carboline core, which imparts distinct biological activities.
Eigenschaften
CAS-Nummer |
143502-38-9 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
7-methoxy-1,2,6-trimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2O/c1-9-7-12-11-5-6-17(3)10(2)15(11)16-13(12)8-14(9)18-4/h5-8H,1-4H3 |
InChI-Schlüssel |
PFGYDMZRQZEPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C=CN(C(=C3N=C2C=C1OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


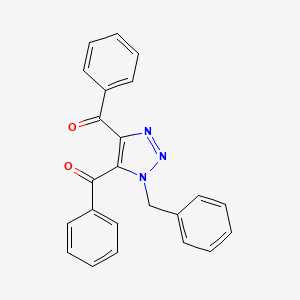
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)

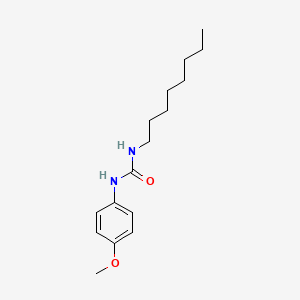

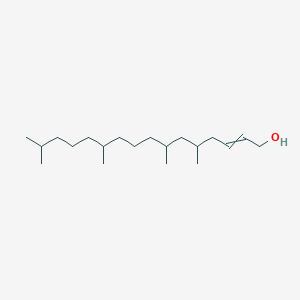
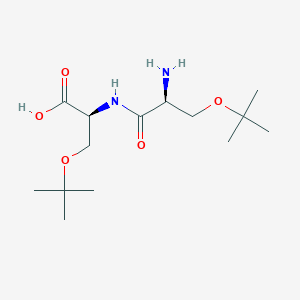
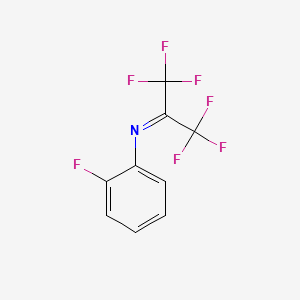
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
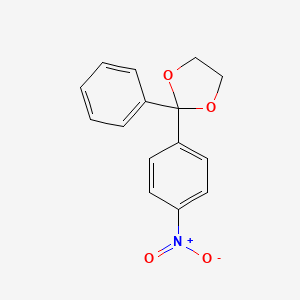
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
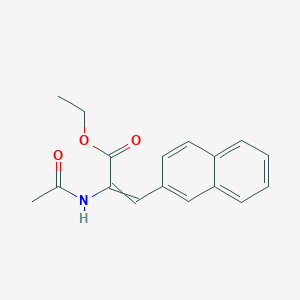
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
